2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
Description
This compound is a heterocyclic small molecule featuring a thieno[3,2-d]pyrimidine core fused with a piperidinylmethyl group at position 2 and a 1,2,4-triazole moiety at position 4. Its structural complexity arises from the integration of multiple pharmacophoric elements:
- Thieno[3,2-d]pyrimidine: A bicyclic scaffold known for its role in kinase inhibition and antimicrobial activity .
- Piperidinylmethyl group: Enhances solubility and bioavailability while enabling interactions with hydrophobic binding pockets in biological targets .
- 1,2,4-Triazole: A nitrogen-rich heterocycle contributing to hydrogen bonding and metabolic stability .
Properties
IUPAC Name |
2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8OS/c27-16-2-1-15(26-12-19-10-22-26)23-25(16)9-13-3-6-24(7-4-13)18-17-14(5-8-28-17)20-11-21-18/h1-2,5,8,10-13H,3-4,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYYKYXAQHNDGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NC=NC5=C4SC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines are known to interact with a variety of biological targets, including various enzymes and receptors.
Mode of Action
Thieno[3,2-d]pyrimidines are known to interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds.
Biochemical Pathways
Thieno[3,2-d]pyrimidines are known to be involved in a variety of biochemical pathways, often related to their target enzymes or receptors.
Pharmacokinetics
Thieno[3,2-d]pyrimidines are known to have diverse pharmacokinetic properties, often influenced by their specific chemical structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness is highlighted through comparative analysis with structurally related molecules (Table 1).
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Impact on Bioactivity: Fluorine incorporation in thieno[2,3-d]pyrimidines (e.g., 4-fluorophenyl) significantly enhances antifungal and bactericidal activity , whereas the target compound lacks fluorine but compensates with a dihydropyridazinone ring, which may improve solubility and binding kinetics. The 1,2,4-triazole in the target compound (vs.
Structural Flexibility vs. Rigidity :
- The piperidinylmethyl group in the target compound introduces conformational flexibility, contrasting with the rigid morpholin-4-yl or methanesulfonyl-piperazine groups in patent analogs . This flexibility may broaden its interaction profile with biological targets.
Synthetic Complexity: The target compound’s synthesis likely involves multi-step reactions (e.g., Gewald reaction for thienopyrimidine core, cycloaddition for triazole), similar to methods described for fluorinated analogs and triazole-tethered derivatives .
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